(E)-4-(Dimethylamino)-N-[2-[4-(4-methylpiperazin-1-yl)phenyl]ethyl]but-2-enamide
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Overview
Description
(E)-4-(Dimethylamino)-N-[2-[4-(4-methylpiperazin-1-yl)phenyl]ethyl]but-2-enamide is a synthetic organic compound with a complex structure It features a dimethylamino group, a piperazine ring, and a butenamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(Dimethylamino)-N-[2-[4-(4-methylpiperazin-1-yl)phenyl]ethyl]but-2-enamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Butenamide Backbone: This can be achieved through a condensation reaction between a suitable amine and an acyl chloride or anhydride under basic conditions.
Introduction of the Dimethylamino Group: This step often involves the alkylation of an amine precursor with dimethyl sulfate or a similar reagent.
Attachment of the Piperazine Ring: This can be done through nucleophilic substitution reactions, where the piperazine ring is introduced to the intermediate compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(Dimethylamino)-N-[2-[4-(4-methylpiperazin-1-yl)phenyl]ethyl]but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-4-(Dimethylamino)-N-[2-[4-(4-methylpiperazin-1-yl)phenyl]ethyl]but-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-4-(Dimethylamino)-N-[2-[4-(4-methylpiperazin-1-yl)phenyl]ethyl]but-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(Dimethylamino)-N-[2-[4-(4-methylpiperazin-1-yl)phenyl]ethyl]but-2-enamide: shares similarities with other compounds containing piperazine rings and dimethylamino groups.
Zwitterions: Compounds with both positive and negative charges, such as amino acids in their zwitterionic form.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(E)-4-(dimethylamino)-N-[2-[4-(4-methylpiperazin-1-yl)phenyl]ethyl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O/c1-21(2)12-4-5-19(24)20-11-10-17-6-8-18(9-7-17)23-15-13-22(3)14-16-23/h4-9H,10-16H2,1-3H3,(H,20,24)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGNMETWBPQOFH-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CCNC(=O)C=CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CCNC(=O)/C=C/CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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